molecular formula C9H11NO4 B2384613 4-(2-Methoxyethoxy)picolinic acid CAS No. 663614-86-6

4-(2-Methoxyethoxy)picolinic acid

Cat. No.: B2384613
CAS No.: 663614-86-6
M. Wt: 197.19
InChI Key: BUWSSTOZAPMMKX-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)picolinic acid is a derivative of picolinic acid, which is a natural metabolite found in the human body. This compound has garnered significant attention due to its potential therapeutic and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyethoxy)picolinic acid typically involves the reaction of picolinic acid with 2-methoxyethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyethoxy)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(2-Methoxyethoxy)picolinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

    Biology: The compound is studied for its potential role in biological systems, particularly in metal ion transport and enzyme inhibition.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including neurodegenerative disorders and infections.

    Industry: The compound is utilized in the synthesis of advanced materials and as a precursor in the production of pharmaceuticals

Comparison with Similar Compounds

    Picolinic Acid: The parent compound, which has similar coordination chemistry properties.

    Nicotinic Acid: An isomer with the carboxyl group at a different position, used in different biological contexts.

    Isonicotinic Acid: Another isomer with distinct chemical and biological properties.

Uniqueness: 4-(2-Methoxyethoxy)picolinic acid is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that other similar compounds may not fulfill .

Properties

IUPAC Name

4-(2-methoxyethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-4-5-14-7-2-3-10-8(6-7)9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWSSTOZAPMMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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